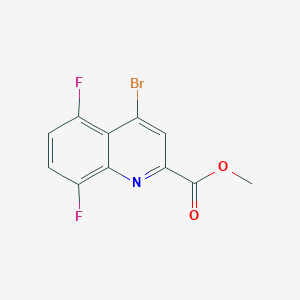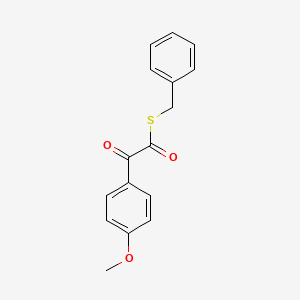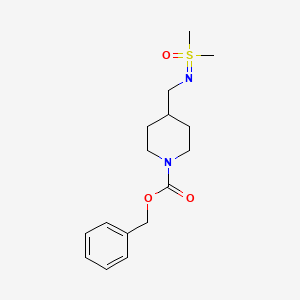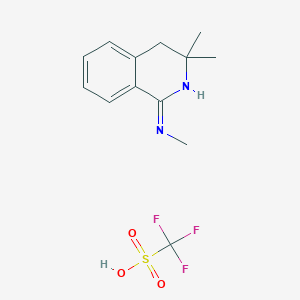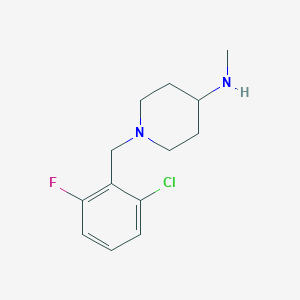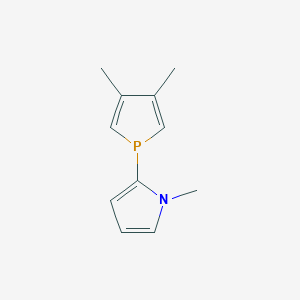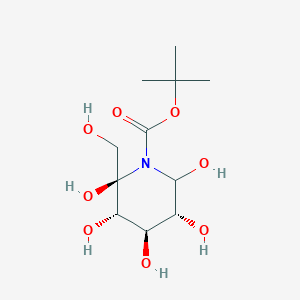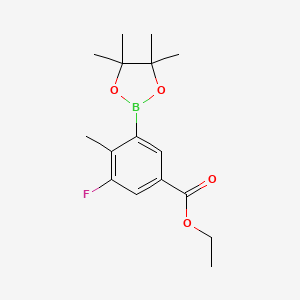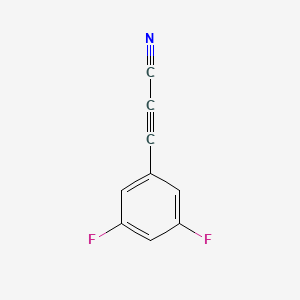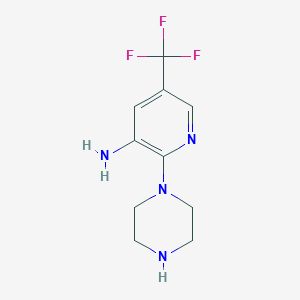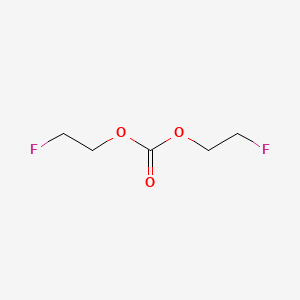
Bis(2-fluoroethyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-fluoroethyl) carbonate is a fluorine-based linear carbonate compound. It has garnered significant attention in recent years due to its potential applications in various fields, particularly in enhancing the performance of lithium-metal batteries. The compound is known for its ability to form a stable solid electrolyte interphase, which is crucial for the longevity and efficiency of batteries.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-fluoroethyl) carbonate typically involves the reaction of 2-fluoroethanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as:
2C2H4FOH+COCl2→C5H8F2O3+2HCl
where 2-fluoroethanol reacts with phosgene to produce this compound and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.
化学反応の分析
Types of Reactions: Bis(2-fluoroethyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-fluoroethanol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can vary. For example, reaction with an amine can produce a carbamate.
Hydrolysis Products: The primary products of hydrolysis are 2-fluoroethanol and carbon dioxide.
科学的研究の応用
Bis(2-fluoroethyl) carbonate has several scientific research applications, including:
Electrolyte Additive in Batteries: It is used as an additive in lithium-metal batteries to enhance the long-term cycle performance by forming a stable solid electrolyte interphase.
Organic Synthesis: The compound can be used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Material Science: It is explored for its potential in developing new materials with unique properties due to the presence of fluorine atoms.
作用機序
The primary mechanism by which bis(2-fluoroethyl) carbonate exerts its effects in lithium-metal batteries involves the formation of a lithium fluoride-rich solid electrolyte interphase. This interphase significantly reduces lithium dendrite growth, leading to improved battery performance and longevity . The molecular targets include the lithium metal anode and the electrolyte components, where the carbonate interacts to form a stable interphase.
類似化合物との比較
Vinylene Carbonate: Another electrolyte additive known for its ability to form a stable solid electrolyte interphase.
Fluoroethylene Carbonate: Similar to bis(2-fluoroethyl) carbonate, it is used in battery applications for enhancing performance.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for the formation of a highly stable and lithium fluoride-rich solid electrolyte interphase. This property makes it particularly effective in improving the performance of lithium-metal batteries compared to other similar compounds .
特性
CAS番号 |
406-15-5 |
|---|---|
分子式 |
C5H8F2O3 |
分子量 |
154.11 g/mol |
IUPAC名 |
bis(2-fluoroethyl) carbonate |
InChI |
InChI=1S/C5H8F2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2 |
InChIキー |
YZWIIIGEQKTIMS-UHFFFAOYSA-N |
正規SMILES |
C(CF)OC(=O)OCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



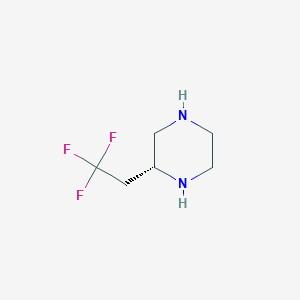
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
